Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and significant applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the condensation of 2-aminopyridines with α-bromoketones . For Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate, the process can be carried out under microwave irradiation, which offers a solvent- and catalyst-free method . This approach is environmentally friendly, fast, and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis, ensuring high efficiency and minimal environmental impact. The use of solid support catalysts like Al2O3 or TiCl4 can also be employed to enhance the reaction yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Radical Reactions:
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions such as elevated temperatures and specific solvents are often required to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate has numerous applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs with antiviral, antibacterial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound serves as a tool for studying biological pathways and molecular interactions.
Industrial Applications: It is utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of specific enzymes or activation of certain receptors, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine scaffold.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another anxiolytic with related chemical properties.
Uniqueness
Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its bromine atom and methoxyphenyl group differentiate it from other imidazo[1,2-a]pyridine derivatives, potentially leading to unique applications and effects .
Properties
Molecular Formula |
C17H15BrN2O4 |
---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H15BrN2O4/c1-22-13-5-3-11(4-6-13)10-24-15-7-12(18)8-20-9-14(17(21)23-2)19-16(15)20/h3-9H,10H2,1-2H3 |
InChI Key |
RCAJGHRWGXDKDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=CN3C2=NC(=C3)C(=O)OC)Br |
Origin of Product |
United States |
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